2-Phenylpentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenylpentanoic acid involves a proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine . This leads to the incorporation of a hydroxyl group at the α-position of that aldehyde with good yield and very high diastereoselectivity .Molecular Structure Analysis
The molecular structure of 2-Phenylpentanoic acid consists of a phenyl group attached to a pentanoic acid chain . The molecular formula is C11H14O2, and the average molecular weight is 178.23 g/mol .Physical And Chemical Properties Analysis
2-Phenylpentanoic acid is a solid substance . Its SMILES string representation is CCCC(C(O)=O)c1ccccc1 .Scientific Research Applications
Organic Synthesis
2-Phenylpentanoic acid can be used as a starting material in organic synthesis. For example, it can be reduced with Lithium aluminium hydride (LAH) in Tetrahydrofuran (THF) to produce Rosaphen .
Lignan Synthesis
Intramolecular cyclization via nitrenium ion of 2-phenylpentanoic/2-phenylbutanoic acid esters with a terminal p-azidophenyl group gives direct access to tetrahydronaphthalene lignan esters . Lignans are a group of secondary metabolites found in plants, which are produced by oxidative dimerization of two phenylpropanoid units and show bioactive diversity as their chemical assembly .
Preparation of 2,3-Dibromo-2-methyl-5-phenylpentanoic Acid
2-Phenylpentanoic acid can be used in the preparation of 2,3-dibromo-2-methyl-5-phenylpentanoic acid. This compound is prepared by adding a solution of bromine in dry chloroform dropwise to a stirred solution of (E)-2-methyl-5-phenyl-2-pentenoic acid (a derivative of 2-Phenylpentanoic acid) in dry chloroform .
Antioxidant Properties
Lignans, which can be synthesized from 2-Phenylpentanoic acid, are known for their positive health effects as antioxidants .
Antitumor and Antiviral Activities
Various lignans, which can be synthesized from 2-Phenylpentanoic acid, are known to have anti-tumor, antimitotic, and antiviral activity .
Enzyme Inhibition
Certain lignans, which can be synthesized from 2-Phenylpentanoic acid, are known to specifically inhibit certain enzymes .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Phenylpentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis and precursors for a variety of metabolites vital for human health.
Mode of Action
It is known that the compound can interact with its target enzyme, potentially influencing its activity . The resulting changes could affect the metabolism of aromatic amino acids, thereby impacting various physiological processes.
Biochemical Pathways
2-Phenylpentanoic acid is part of the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . The compound might be involved in the metabolism of phenylpropanoids , which are derived from the amino acids phenylalanine and tyrosine . The affected pathways and their downstream effects could include a variety of biological processes, from protein synthesis to the production of other metabolites.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenylpentanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
properties
IUPAC Name |
2-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXYKYOGGWUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286070 | |
Record name | 2-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpentanoic acid | |
CAS RN |
5558-45-2 | |
Record name | NSC43696 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research discusses Friedel-Crafts reactions involving a derivative of 2-Phenylpentanoic acid. Could you elaborate on the role of aluminum chloride (AlCl3) in these reactions?
A1: Aluminum chloride (AlCl3) acts as a Lewis acid catalyst in Friedel-Crafts reactions []. It coordinates to the carbonyl group of the anhydride (or acyl halide), enhancing its electrophilicity. This facilitates the attack from electron-rich aromatic rings, leading to the formation of new carbon-carbon bonds and the desired products.
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